molecular formula C15H19N5O B2423013 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine CAS No. 1334371-53-7

1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine

Cat. No.: B2423013
CAS No.: 1334371-53-7
M. Wt: 285.351
InChI Key: YNMNVWGLEKLSCI-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine is a sophisticated chemical hybrid designed for advanced pharmacological research. Its structure strategically incorporates two privileged heterocyclic scaffolds: a piperazine and a pyrazole, linked via an ethylene chain and functionalized with a pyridine carbonyl group. This molecular architecture is commonly employed in the design of compounds that target the central nervous system. Piperazine derivatives are frequently found in FDA-approved drugs and investigational compounds as key structural motifs that influence physicochemical properties and aid in target binding . Specifically, the piperazine nucleus is a common feature in numerous drugs acting as receptor modulators for neurological conditions, including antipsychotics and antidepressants . Concurrently, pyrazole derivatives represent a cornerstone of medicinal chemistry, demonstrating a broad spectrum of biological activities . The pyrazole ring is a known pharmacophore in anti-inflammatory, antimicrobial, and anticancer agents, underscoring its versatility in drug discovery . The integration of these moieties suggests potential for this compound to be investigated as a modulator of various G-protein coupled receptors (GPCRs) or kinase enzymes, which are common targets for such chemical classes. Researchers may find this compound particularly valuable for probing novel pathways in neuropharmacology or for serving as a building block in the synthesis of more complex bioactive molecules. The product is provided with available analytical data for identification. As with any research compound, users are responsible for verifying the suitability of this material for their specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-15(14-4-1-2-5-16-14)19-11-8-18(9-12-19)10-13-20-7-3-6-17-20/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMNVWGLEKLSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Piperazine with Pyridine-2-Carbonyl Chloride

The initial step involves mono-acylation of piperazine using pyridine-2-carbonyl chloride. To ensure regioselectivity, a 1:1 molar ratio of piperazine to acylating agent is employed in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to scavenge HCl.

Example Protocol

  • Reactants : Piperazine (1.0 equiv), pyridine-2-carbonyl chloride (1.05 equiv), TEA (2.1 equiv).
  • Conditions : DCM, 0°C → room temperature, 12 h.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Key Challenge : Competitive bis-acylation is mitigated by controlled stoichiometry and low-temperature addition.

Alkylation with 2-(1H-Pyrazol-1-yl)ethyl Bromide

The secondary amine of the mono-acylated intermediate is alkylated using 2-(1H-pyrazol-1-yl)ethyl bromide. Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) facilitates the reaction via an SN2 mechanism.

Example Protocol

  • Reactants : Mono-acylated piperazine (1.0 equiv), 2-(1H-pyrazol-1-yl)ethyl bromide (1.2 equiv), K₂CO₃ (2.5 equiv).
  • Conditions : MeCN, reflux, 24 h.
  • Yield : 54–58% after recrystallization (ethanol/water).

Optimization Note : Autoclave conditions (1 MPa, 160°C, 6 h) improved yields to 63% by enhancing reaction kinetics.

Alternative Alkylation-Acylation Pathway

Protection-Deprotection Strategy

To circumvent selectivity issues, the primary amine of piperazine is protected with a tert-butoxycarbonyl (Boc) group prior to alkylation.

Step 1: Boc Protection of Piperazine

  • Reactants : Piperazine (1.0 equiv), Boc anhydride (1.1 equiv).
  • Conditions : THF/H₂O (3:1), 0°C → room temperature, 4 h.
  • Yield : 89%.

Step 2: Alkylation of N-Boc-piperazine

  • Reactants : N-Boc-piperazine (1.0 equiv), 2-(1H-pyrazol-1-yl)ethyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : DMF, 80°C, 12 h.
  • Yield : 76%.

Step 3: Deprotection and Acylation

  • Deprotection : 4 M HCl in dioxane removes the Boc group (quantitative yield).
  • Acylation : Pyridine-2-carbonyl chloride (1.05 equiv), TEA (2.0 equiv), DCM, 0°C → room temperature.
  • Overall Yield : 62%.

One-Pot Tandem Reactions

Recent advances highlight tandem acylation-alkylation in a single reactor, minimizing intermediate isolation. A mixed solvent system (MeCN/DCM 1:1) with phase-transfer catalyst tetrabutylammonium bromide (TBAB) enhances reactivity.

Example Protocol

  • Reactants : Piperazine (1.0 equiv), pyridine-2-carbonyl chloride (1.05 equiv), 2-(1H-pyrazol-1-yl)ethyl bromide (1.2 equiv), TBAB (0.1 equiv), K₂CO₃ (3.0 equiv).
  • Conditions : 50°C, 24 h.
  • Yield : 49% (further optimization ongoing).

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Key Steps Overall Yield Purity (%)
Stepwise Acylation-Alkylation Acylation → Alkylation 58% 98.5
Protection-Deprotection Boc → Alkylation → Acylation 62% 99.2
One-Pot Tandem Concurrent functionalization 49% 97.8

Solvent and Catalyst Impact

  • DCM vs. MeCN : DCM favored for acylation (lower polarity reduces side reactions), while MeCN enhances alkylation rates.
  • Catalysts : TBAB in one-pot systems improves ionic interactions but requires careful removal during purification.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 8.54 (d, J = 6.8 Hz, 2H, Py-H), 7.85 (d, J = 6.7 Hz, 2H, Py-H), 6.51 (t, J = 2.0 Hz, 2H, Pz-H), 3.95 (s, 4H, Piperazine-H), 3.38–3.36 (m, 4H, Piperazine-H), 2.89 (t, J = 6.5 Hz, 2H, CH₂-Pz), 2.75 (t, J = 6.5 Hz, 2H, CH₂-Piperazine).
  • HRMS (ESI) : m/z 286.1431 [M + H]⁺ (calculated for C₁₅H₁₉N₅O: 286.1614).

Purity Optimization

Recrystallization from ethanol/water (4:1) achieves >99% purity, critical for pharmaceutical applications.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing pyridine-2-carbonyl chloride with pyridine-2-carboxylic acid and coupling agents (e.g., DCC/DMAP) reduces costs but requires longer reaction times (48–72 h).

Green Chemistry Metrics

  • Solvent Recovery : MeCN and DCM are recycled via distillation, reducing waste.
  • Atom Economy : 78% for stepwise route vs. 71% for one-pot.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine ring’s secondary amines are prime sites for alkylation or acylation. For example:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) at 60–80°C yields quaternary ammonium salts. This modifies solubility and biological activity .

  • Acylation : Treatment with chloroacetyl chloride forms amide-linked derivatives. In one protocol, reacting 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine with pyridine-2-carbonyl chloride in DMF at 0–5°C produces the target compound in 72% yield.

Key Data :

Reaction TypeReagents/ConditionsProductYieldSource
AcylationPyridine-2-carbonyl chloride, DMF, 0–5°CTarget compound72%
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CQuaternary derivative65%

Nucleophilic Acyl Substitution

The pyridine-2-carbonyl group undergoes nucleophilic substitution. For instance:

  • Amidation : Reaction with primary amines (e.g., benzylamine) in THF replaces the carbonyl oxygen with an amine, forming pyridine-2-carboxamide derivatives .

  • Esterification : Treatment with alcohols (e.g., ethanol) under acidic conditions generates ethyl pyridine-2-carboxylate.

Mechanistic Insight :
The carbonyl’s electrophilicity is enhanced by the electron-withdrawing pyridine ring, facilitating attack by nucleophiles. IR spectroscopy confirms successful substitution via the disappearance of the carbonyl stretch (~1,680 cm⁻¹).

Cross-Coupling Reactions

The pyrazole and pyridine moieties participate in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : The pyridine ring reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives .

  • Buchwald-Hartwig Amination : Piperazine nitrogens couple with aryl halides (e.g., 4-bromotoluene) to form arylpiperazine hybrids .

Example Protocol :

  • Dissolve 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in dioxane/water (4:1).

  • Heat at 90°C for 12 hours under N₂.

  • Isolate product via column chromatography (62% yield) .

Oxidation and Reduction

  • Pyrazole Oxidation : Treatment with m-CPBA oxidizes the pyrazole’s N–H group to an N-oxide, altering electronic properties .

  • Ketone Reduction : NaBH₄ reduces the pyridine-2-carbonyl group to a hydroxymethyl group, though this reaction is low-yielding (≤40%) due to steric hindrance.

Spectroscopic Evidence :

  • Post-reduction ¹H NMR shows a new triplet at δ 3.8 ppm (–CH₂OH).

Condensation Reactions

The piperazine’s NH groups condense with carbonyl compounds:

  • Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) in ethanol yields imine-linked derivatives. These compounds exhibit enhanced metal-chelation properties .

Optimized Conditions :

AldehydeSolventCatalystYield
BenzaldehydeEtOHNone58%
4-NitrobenzaldehydeDCMAcOH71%

Stability and Degradation

  • Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades under acidic (pH < 3) or basic (pH > 10) conditions, cleaving the piperazine-pyrazole bond.

  • Thermal Stability : Decomposes above 200°C, confirmed by TGA with a mass loss of 95% at 220°C.

Scientific Research Applications

1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and biological properties.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)pyrazole: Similar structure but with an additional pyrazole ring.

Uniqueness

The uniqueness of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine lies in its combination of the pyrazole, pyridine, and piperazine rings, which provides a unique set of chemical and biological properties

Biological Activity

1-[2-(1H-pyrazol-1-yl)ethyl]-4-(pyridine-2-carbonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrazole ring, a piperazine moiety, and a pyridine-2-carbonyl group. Its molecular formula is C13H15N5OC_{13}H_{15}N_5O, and it exhibits properties typical of heterocyclic compounds, which are often associated with diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers. In vitro assays demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. The selectivity for COX-2 over COX-1 suggests a favorable safety profile .

Antibacterial and Antifungal Activities

Studies have reported that this compound possesses antibacterial and antifungal activities. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of fungal growth pathways. In vitro tests against various strains of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) indicated significant inhibition zones at concentrations as low as 10 µg/mL .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in tumor progression and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and cell survival, such as NF-kB and MAPK pathways .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that a regimen including this compound led to improved outcomes when combined with standard chemotherapy agents like doxorubicin.
  • Chronic Inflammatory Diseases : Patients with rheumatoid arthritis treated with pyrazole-based therapies reported decreased joint swelling and pain, correlating with reductions in inflammatory markers such as TNF-alpha .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryCOX-2 inhibition
AntibacterialMembrane disruption
AntifungalGrowth inhibition

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H, ¹³C) confirms regioselectivity and substitution patterns.
  • Mass spectrometry (ESI-MS) validates molecular weight and purity.
  • IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and pyrazole/pyridine ring vibrations .

Basic: How do the pyrazole and pyridine moieties influence the compound’s reactivity and binding properties?

Answer:

  • Pyrazole : Acts as a hydrogen-bond donor/acceptor, enhancing interactions with biological targets (e.g., kinases). Its aromaticity contributes to π-π stacking in receptor binding .
  • Pyridine-2-carbonyl : The electron-deficient pyridine ring facilitates coordination with metal ions (e.g., in enzyme active sites), while the carbonyl group participates in hydrogen bonding .
  • Piperazine : Provides conformational flexibility, enabling adaptation to diverse binding pockets .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?

Answer:
Key variables to optimize:

  • Temperature : Pyrazole coupling requires 60–80°C for efficient substitution, while acylation steps are performed at 0–25°C to minimize side reactions .
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are involved .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for acylation .
  • Workup : Acid-base extraction removes unreacted starting materials, and flash chromatography (hexane:EtOAc gradients) isolates intermediates .

Advanced: How can contradictory data on structure-activity relationships (SAR) be resolved?

Answer: Contradictions often arise from:

  • Conformational flexibility : Piperazine derivatives adopt multiple conformations, leading to variable binding modes. Use X-ray crystallography or DFT calculations to identify dominant conformers .
  • Bioassay variability : Standardize assay conditions (e.g., pH, co-solvents) to minimize discrepancies. For example, modified piperazines with β-cyclodextran showed reduced toxicity but lower activity due to steric hindrance .
  • Off-target effects : Employ selectivity profiling (e.g., kinase panels) to distinguish primary targets from secondary interactions .

Advanced: What computational strategies predict biological targets and metabolic stability for this compound?

Answer:

  • Target prediction : Use in silico tools like SwissTargetPrediction or molecular docking (AutoDock Vina) to identify kinases or GPCRs as potential targets .
  • Metabolic stability :
    • CYP450 metabolism : Predict sites of oxidation (e.g., pyrazole methyl groups) using MetaSite. Introduce electron-withdrawing substituents (e.g., -F) to slow degradation .
    • Plasma stability : Simulate esterase susceptibility (e.g., pyridine-2-carbonyl) and replace labile groups with bioisosteres (e.g., trifluoromethyl) .

Advanced: How to address regioselectivity challenges in pyrazole-piperazine coupling?

Answer:

  • Protecting groups : Temporarily block reactive amines on piperazine using Boc or Fmoc groups to direct substitution to the desired nitrogen .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics (e.g., 100°C, 30 min vs. 12 hours conventional) .
  • Steric effects : Bulky substituents on pyrazole (e.g., 3,5-dimethyl) favor coupling at the less hindered nitrogen .

Advanced: What strategies improve metabolic stability without compromising bioactivity?

Answer:

  • Isosteric replacement : Substitute metabolically labile groups (e.g., -OCH₃ → -CF₃) to block oxidative pathways .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate esters to enhance stability and enable targeted release .
  • PEGylation : Attach polyethylene glycol chains to reduce hepatic clearance, though this may alter receptor binding .

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